molecular formula C10H11ClO3 B7970288 1-[4-(2-chloroethoxy)-2-hydroxy-phenyl]ethanone

1-[4-(2-chloroethoxy)-2-hydroxy-phenyl]ethanone

Cat. No.: B7970288
M. Wt: 214.64 g/mol
InChI Key: LQZIFKPHHRXCLE-UHFFFAOYSA-N
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Description

1-[4-(2-chloroethoxy)-2-hydroxy-phenyl]ethanone is an organic compound with a molecular formula of C10H11ClO3 It is characterized by the presence of a chloroethoxy group, a hydroxyphenyl group, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-chloroethoxy)-2-hydroxy-phenyl]ethanone typically involves the reaction of 4-hydroxyacetophenone with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The product is typically purified using industrial-scale chromatography or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-chloroethoxy)-2-hydroxy-phenyl]ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The ethanone group can be reduced to form an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl ethanones with various functional groups.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

1-[4-(2-chloroethoxy)-2-hydroxy-phenyl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-chloroethoxy)-2-hydroxy-phenyl]ethanone involves its interaction with specific molecular targets and pathways. The chloroethoxy group can interact with nucleophilic sites on biomolecules, leading to various biological effects. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The ethanone group can undergo metabolic transformations, further modulating its effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyacetophenone: Similar structure but lacks the chloroethoxy group.

    2-Chloroethanol: Contains the chloroethoxy group but lacks the hydroxyphenyl and ethanone groups.

    4-Chloroacetophenone: Contains the chloro group but lacks the hydroxyphenyl and ethanone groups.

Uniqueness

1-[4-(2-chloroethoxy)-2-hydroxy-phenyl]ethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chloroethoxy group enhances its reactivity and potential for substitution reactions, while the hydroxyphenyl group contributes to its biological activity. The ethanone group allows for further chemical modifications and interactions .

Properties

IUPAC Name

1-[4-(2-chloroethoxy)-2-hydroxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-7(12)9-3-2-8(6-10(9)13)14-5-4-11/h2-3,6,13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZIFKPHHRXCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCCCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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